B7714546 (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide CAS No. 297145-86-9

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide

Cat. No.: B7714546
CAS No.: 297145-86-9
InChI Key: VHCQNSQBUPVKBY-RGEXLXHINA-N
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Description

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide is an organic compound that features a benzylamino group, a thiophene ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide typically involves the condensation of benzylamine with a thiophene-containing aldehyde or ketone, followed by the addition of benzamide. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

Research into the biological activity of this compound may reveal its potential as a therapeutic agent. Studies could focus on its efficacy in treating various diseases or conditions.

Industry

In materials science, the compound’s properties may be exploited for the development of new materials with specific functions, such as conductive polymers or sensors.

Mechanism of Action

The mechanism by which (Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide exerts its effects depends on its interaction with molecular targets. The benzylamino group and thiophene ring may facilitate binding to specific enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also suggests it could participate in metabolic pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-(Amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide
  • (Z)-N-(3-(Benzylamino)-3-oxo-1-(furan-2-yl)prop-1-en-2-yl)benzamide
  • (Z)-N-(3-(Benzylamino)-3-oxo-1-(pyridin-2-yl)prop-1-en-2-yl)benzamide

Uniqueness

(Z)-N-(3-(Benzylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)benzamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

297145-86-9

InChI Key

VHCQNSQBUPVKBY-RGEXLXHINA-N

Origin of Product

United States

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